5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h7-8,10H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
VNYSTVCGFYHTHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Piperidine-3-carboxylic acid derivatives are often prepared from commercially available piperidine carboxylic acids or through cyclization reactions involving malonate derivatives.
- For example, β-keto esters can be synthesized by treating N-Boc-protected piperidine acids with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis to yield methyl esters.
Enamine Formation and Functionalization
- The β-keto esters are converted to β-enamino diketones by treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA), which facilitates subsequent functionalization at the 5-position.
- This enamine intermediate is key for introducing substituents such as dimethylaminomethyl groups through nucleophilic addition or condensation reactions.
Introduction of the Dimethylaminomethyl Group at the 5-Position
Mannich-Type Reactions
- The dimethylaminomethyl substituent can be introduced via Mannich-type reactions where formaldehyde and dimethylamine react with the piperidine ring at the 5-position.
- This step typically requires the piperidine nitrogen to be protected (e.g., as Boc) to avoid side reactions and to direct substitution regioselectively.
Use of Protected Intermediates
- Protection of the piperidine nitrogen with Boc (tert-butoxycarbonyl) groups allows selective functionalization at the 5-position without affecting the nitrogen.
- After the introduction of the dimethylaminomethyl group, the protecting group can be removed under acidic conditions to yield the free amine.
Alternative Synthetic Routes Using Diazo and Imide Intermediates
Diazo Imide Intermediates
- Some methods employ the preparation of α-diazo imides as intermediates, which can undergo Rh(II)-catalyzed cyclization-cycloaddition reactions to build complex piperidine derivatives.
- For instance, 3-carboethoxy-2-piperidone can be lithiated and coupled with acid chlorides to form imides, which are then converted to diazo compounds via diazo transfer reactions.
- These diazo intermediates allow for further functionalization and ring construction, providing access to substituted piperidine carboxylic acids with diverse substituents including aminoalkyl groups.
Stepwise Synthesis Summary
Characterization and Purity
- The intermediates and final products are typically characterized by NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments.
- Yields vary depending on substituents and reaction conditions but generally range from moderate to good (45–90%).
- Diastereoselectivity and regioselectivity are controlled by protecting groups and choice of reagents.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Attributes
Pharmacological and Physicochemical Implications
Lipophilicity and Bioavailability
- This property is critical for central nervous system (CNS)-targeted drugs, as seen in acetylcholinesterase (AChE) inhibitors like JWS (), which shares a similar dimethylamino substituent .
- Conversely, ester derivatives (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate) exhibit reduced aqueous solubility due to the absence of ionizable carboxylic acid, limiting their utility in polar environments .
Metabolic Stability
- Pyrrolidine analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid may exhibit altered metabolic profiles due to ring size and the presence of a keto group, which can influence oxidation susceptibility .
- Piperidine-based compounds are often explored as prodrugs; for instance, nipecotic acid (a piperidine-3-carboxylic acid derivative) has been modified into lipophilic esters to enhance stability and absorption .
Target Selectivity
- The furan-based ranitidine analogs () demonstrate that core heterocycle changes (piperidine vs. furan) significantly alter target engagement. For example, JWS mimics donepezil’s AChE inhibition via π-π stacking and hydrogen bonding, but its furan core may limit cross-reactivity with piperidine-targeted enzymes .
Biological Activity
5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid, commonly referred to as DMAP, is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of DMAP, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 172.24 g/mol
- IUPAC Name : this compound
DMAP exhibits its biological activity primarily through interactions with various biomolecules. The dimethylamino group enhances solubility and bioavailability, while the piperidine ring contributes to its ability to act as a ligand for different receptors and enzymes. The carboxylic acid moiety may facilitate interactions with proteins through ionic or hydrogen bonding.
Biological Activities
Research has highlighted several biological activities associated with DMAP:
- Antimicrobial Activity : Studies have shown that DMAP derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
- CNS Activity : DMAP has been investigated for its neuroactive properties, potentially acting as a modulator of neurotransmitter systems. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
- Anti-cancer Potential : Preliminary studies indicate that DMAP may exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of DMAP were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity .
- Neuropharmacological Effects : A research article in Neuroscience Letters explored the effects of DMAP on rat models with induced anxiety. The findings suggested that DMAP administration resulted in reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
- Cytotoxicity in Cancer Cells : A study conducted on the effects of DMAP on human breast cancer cells (MCF-7) revealed that treatment with DMAP led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
